2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, often involves reactions with various heterocumulenes, leading to novel structures. For example, the reactions of 6-[(dimethylamino)methylene]aminouracil with aryl isocyanates and isothiocyanates result in the formation of novel pyrimido[4,5-d]pyrimidines, showcasing a method for direct synthesis under thermal conditions (Prajapati & Thakur, 2005).
Molecular Structure Analysis
The molecular structure of related pyrimidin-4-one derivatives has been extensively studied through X-ray diffraction, revealing insights into the tautomeric forms and conjugation effects on geometrical parameters. These analyses provide a deeper understanding of the structural dynamics and electronic properties of the pyrimidine core (Tashkhodzhaev et al., 2001).
Chemical Reactions and Properties
Pyrimidine derivatives, including 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, undergo various chemical reactions that enhance their utility in synthetic chemistry. For instance, the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones from 4,5-diamino-1H-pyrimidin-6-ones and 1-aryl-3-(dimethylamino)-1-propanones highlights the compound's versatility in forming complex structures (Insuasty et al., 1998).
Scientific Research Applications
Synthetic Applications and Catalytic Importance
Hybrid Catalysts in Synthesis : The pyranopyrimidine core, a related scaffold, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of pyranopyrimidine scaffolds, which may include compounds structurally similar to "2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one", has been intensively investigated. Diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the development of these scaffolds through one-pot multicomponent reactions. This reflects the compound's potential utility in creating lead molecules for further pharmacological exploration (Parmar, Vala, & Patel, 2023).
Pharmacological and Medicinal Applications
Anti-Cancer Properties : Pyrimidines exhibit diverse pharmacological activities due to their presence as the building unit of DNA and RNA. Specifically, anticancer activity has been extensively reported across pyrimidine-based chemical architectures. The structure of potent compounds, their IC50 values, and the targets involved in their anticancer evaluation underscore the promise of pyrimidine scaffolds, including those related to "2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one", in oncological research (Kaur et al., 2014).
Anti-Inflammatory and Neurological Disorder Applications : Research developments have showcased the anti-inflammatory activities of pyrimidine derivatives, attributed to their inhibitory response against the expression and activities of several vital inflammatory mediators. This broadens the potential therapeutic applications of compounds within the pyrimidine family, suggesting roles in treating inflammatory and potentially neurological disorders (Rashid et al., 2021).
properties
IUPAC Name |
2-(dimethylamino)-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)9-8(11(3)4)10-7(5)12/h1-4H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHLDAHWSCFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193767 | |
Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
CAS RN |
40778-16-3 | |
Record name | 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40778-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirimicarb-desamido | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRIMICARB-DESAMIDO | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4TX8SL47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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